1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride
Description
1H,2H,3H-Pyrrolo[3,2-c]pyridin-4-ol hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core. The hydroxyl group at position 4 and the hydrochloride salt enhance its polarity and solubility, making it a candidate for pharmaceutical applications. For example, a related precursor, 1H-pyrrolo[3,2-c]pyridin-4-one, is synthesized via condensation of 4-amino-2-hydroxypyridine with chloroacetaldehyde under reflux conditions . The hydrochloride form may involve subsequent salt formation steps.
Properties
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-5-1-3-8-6(5)2-4-9-7;/h2,4,8H,1,3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKZKXDMEXIBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=O)NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C7H9ClN2O
- Molar Mass : 172.61 g/mol
- CAS Number : 2172083-94-0
- Physical State : Powder at room temperature
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Several studies have indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this scaffold have shown moderate cytotoxicity against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
- Antiviral Properties : Research has demonstrated that certain derivatives can inhibit the replication of viruses such as HIV. A notable study found that specific compounds exhibited effective inhibition with an EC50 value as low as 1.65 µM against HIV-1 .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin. For example, pyrrolyl benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds derived from this scaffold often act by inhibiting key enzymes involved in cellular processes, which is critical for their antitumor and antiviral effects.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways that control cell proliferation and apoptosis, contributing to its anticancer properties.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrolo[3,2-c]pyridine derivatives on ovarian cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced the anticancer activity while minimizing toxicity to normal cells.
| Compound ID | Cell Line Tested | IC50 (µM) | Toxicity (Normal Cells) |
|---|---|---|---|
| Compound A | Ovarian | 5.0 | Low |
| Compound B | Breast | 10.0 | Moderate |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, a series of pyrrolo[3,2-c]pyridine derivatives were tested for their ability to inhibit HIV replication. The most active compound displayed an EC50 value of 1.65 µM with a therapeutic index indicating good selectivity.
| Compound ID | EC50 (µM) | Therapeutic Index |
|---|---|---|
| Compound C | 1.65 | 7.98 |
Scientific Research Applications
Chemical Properties and Structure
1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride is characterized by a bicyclic structure comprising a pyrrole and a pyridine moiety. Its molecular formula is C₇H₉ClN₂O with a molar mass of approximately 172.61 g/mol. The compound typically appears as a white to light yellow solid and is soluble in water due to its hydrochloride form, which enhances solubility and stability in various environments .
Medicinal Chemistry
This compound has gained attention in medicinal chemistry for its potential therapeutic applications:
- Antitumor Activity : Research indicates that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. This inhibition could lead to reduced tumor growth and increased efficacy of existing cancer therapies .
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Synthesis of Derivatives
The synthesis of this compound can lead to the development of various derivatives with altered biological activities. Different synthetic routes are explored to optimize yields and enhance pharmacological properties .
Case Study 1: FGFR Inhibition
A study conducted by researchers focused on the interaction of this compound with FGFR. The compound was tested for its ability to inhibit cell proliferation in FGFR-dependent cancer cell lines. Results indicated a significant decrease in cell viability at specific concentrations, highlighting its potential as an antitumor agent .
Case Study 2: Neuroprotection
In another study examining neuroprotective effects, the compound was administered to animal models exhibiting symptoms of neurodegeneration. The results demonstrated improved cognitive function and reduced neuronal death compared to control groups, suggesting a promising avenue for further research into treatments for diseases such as Alzheimer's .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Bicyclic | FGFR inhibitor |
| 4h-pyrrolo[3,2-c]pyridin-4-one | Bicyclic | Antitumor activity |
| 1H-pyrido[3,4-b]indole | Tricyclic | Neuroprotective effects |
The unique structural arrangement of this compound allows for selective interactions with biological targets compared to its analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three classes of analogs based on the evidence:
Pyrrolo[3,2-b]pyridine Derivatives
- Example : 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride ().
- Core Structure : Pyrrolo[3,2-b]pyridine (vs. [3,2-c] in the target compound), altering ring fusion geometry.
- Substituents : Propoxy group at position 5 and a tetrahydro-pyridinyl group at position 3.
- Impact : The propoxy group increases lipophilicity, while the tetrahydro-pyridinyl moiety may influence receptor binding. The [3,2-b] fusion reduces steric hindrance compared to [3,2-c] .
Thieno-Tetrahydropyridine Derivatives
- Example: Antiplatelet thieno-tetrahydropyridines (). Core Structure: Thiophene fused with tetrahydropyridine (vs. pyrrole-pyridine in the target). Substituents: Variable groups at unspecified positions. Activity: Compound C1 showed superior antiplatelet activity to ticlopidine, suggesting thiophene integration enhances biological efficacy .
Pyrrolo[3,2-c]pyridin-4-one
- Example: 1H-pyrrolo[3,2-c]pyridin-4-one (). Core Structure: Identical to the target compound but lacks the hydroxyl group and hydrochloride salt. Synthesis: Prepared via condensation of 4-amino-2-hydroxypyridine with chloroacetaldehyde, followed by neutralization .
Pharmacological and Chemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility, whereas the propoxy group in the [3,2-b] analog enhances membrane permeability .
- Bioactivity: Thieno-tetrahydropyridines demonstrate potent antiplatelet effects, implying that pyrrolo-pyridine derivatives could be explored for similar applications .
- Stability : Hydrochloride salts (common in both the target and [3,2-b] analog) improve shelf-life and crystallinity compared to free bases .
Q & A
Q. What are the standard synthetic routes for 1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride, and how are intermediates purified?
A common method involves refluxing precursors (e.g., pyrrole derivatives) with oxidizing agents like chloranil in xylene, followed by aqueous workup (5% NaOH), solvent removal, and recrystallization from methanol . For hydrochloride salt formation, adding 1M HCl to the free base under controlled temperatures (0–50°C) and subsequent crystallization yields the product (52.7% yield in one protocol) . Purification often combines column chromatography and recrystallization, with TLC (e.g., MeOH:CHCl3, 1:5) used to monitor progress .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- ¹H NMR (e.g., DMSO-d6 for detecting aromatic protons and salt protons) .
- Elemental analysis to confirm stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as seen in related pyrrolo-pyrimidine structures .
- HPLC for purity assessment (>98% in optimized protocols) .
Q. How is the hydrochloride salt’s solubility profile determined, and why is it critical for biological assays?
The hydrochloride salt improves water solubility, enabling in vitro assays. Solubility is tested in buffers (e.g., PBS) and polar solvents (DMSO, methanol) via gravimetric or UV-Vis methods. Poor solubility may require salt form optimization or co-solvent systems .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Key strategies include:
- Reaction time/temperature modulation : Extending reflux duration (e.g., 25–30 hours) improves cyclization efficiency .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions in heterocyclic systems .
- Acid stoichiometry control : Precise HCl addition (1M, 5.0 L per 609.8 g substrate) ensures complete salt formation without by-products .
Q. How are structural ambiguities resolved when NMR data conflicts with computational models?
Contradictions arise from tautomerism or protonation state changes. Solutions include:
Q. What methodologies address low purity due to persistent impurities?
Impurities often stem from incomplete cyclization or residual solvents. Mitigation involves:
Q. How do researchers design structure-activity relationship (SAR) studies for this scaffold?
SAR focuses on:
- Core modifications : Introducing methyl, chloro, or aryl groups at positions 2, 4, or 7 alters bioactivity .
- Salt form comparison : Hydrochloride vs. free base impacts solubility and membrane permeability .
- Biological testing : In vitro kinase or cytotoxicity assays guide prioritization (e.g., PI3Kδ inhibition in T-cell malignancies) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or pH extremes (1–13), then monitor decomposition via LC-MS .
- Kinetic solubility assays : Measure precipitation over time in simulated gastric fluid (pH 1.2) or plasma .
- Mass balance analysis : Quantify degradation products (e.g., hydrolyzed pyrrolidine rings) .
Q. What strategies validate contradictory biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound batches. Validation steps:
Q. How are hazardous by-products managed during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
